molecular formula C7H7BrO2S B158970 4-Methylbenzenesulfonyl bromide CAS No. 1950-69-2

4-Methylbenzenesulfonyl bromide

Cat. No.: B158970
CAS No.: 1950-69-2
M. Wt: 235.1 g/mol
InChI Key: NTSFJZORNYYLFW-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonyl bromide, also known as p-toluenesulfonyl bromide, is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of toluene, where the methyl group is substituted with a sulfonyl bromide group. This compound is commonly used in organic synthesis as a reagent for introducing the sulfonyl group into molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzenesulfonyl bromide can be synthesized through the bromination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of the sulfonyl chloride group with a bromide group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions but can include different sulfonyl derivatives.

Scientific Research Applications

4-Methylbenzenesulfonyl bromide has a wide range of applications in scientific research:

    Biology: In biological research, it is used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but with a chloride group instead of a bromide group. It is also used in organic synthesis for introducing sulfonyl groups.

    Benzenesulfonyl bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methylbenzenesulfonyl fluoride: Contains a fluoride group, which can lead to different reactivity and applications.

Uniqueness

4-Methylbenzenesulfonyl bromide is unique due to its specific reactivity and the presence of the bromide group, which can influence the outcome of nucleophilic substitution reactions. Its use in modifying biomolecules and synthesizing sulfonamide-based drugs highlights its versatility and importance in various fields of research.

Properties

IUPAC Name

4-methylbenzenesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSFJZORNYYLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436044
Record name tosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950-69-2
Record name 4-Methylbenzenesulfonyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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